3-Amino-4-nitropyridine

Description

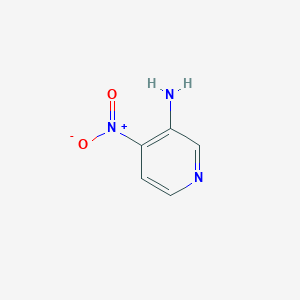

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIUYRNIWXQXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343048 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13505-02-7 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine

Introduction

3-Amino-4-nitropyridine is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, featuring both an amino and a nitro group on a pyridine ring, provides versatile reactivity for further chemical modifications. This guide presents a detailed protocol for the synthesis of this compound from 4-aminopyridine, tailored for researchers, scientists, and professionals in drug development. The methodology is based on established chemical literature, providing a reproducible and efficient process.

Synthesis Pathway

The synthesis of this compound from 4-aminopyridine is achieved through an electrophilic aromatic substitution reaction, specifically a nitration. The amino group in the 4-position is an activating group, directing the incoming nitro group to the 3-position. The reaction is typically carried out in a strong acidic medium, such as concentrated sulfuric acid, with a nitrating agent like fuming nitric acid.

Caption: Chemical scheme for the nitration of 4-aminopyridine.

Experimental Protocol

The following protocol details the synthesis of this compound from 4-aminopyridine.[1]

Materials and Reagents:

-

4-Aminopyridine (pyridin-4-amine)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ammonia solution (for neutralization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under an ice bath to maintain a low temperature.

-

Nitration: While keeping the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise to the solution.

-

Reaction Progression: After the addition of nitric acid is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

-

Heating: Allow the reaction mixture to warm to room temperature, and then heat it at 90°C for 3 hours.

-

Cooling: After heating, let the mixture stir at room temperature overnight to ensure the reaction goes to completion.

-

Work-up: Slowly pour the reaction mixture into ice water. Neutralize the solution to a pH of 7 with an ammonia solution. A yellow precipitate will form.

-

Isolation: Collect the yellow precipitate by filtration.

-

Purification: Wash the collected solid with water and dry it under reduced pressure to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 5.0 | 50.0 |

| This compound | C₅H₅N₃O₂ | 139.11[2] | 5.1 | 36.7 |

| Property | Value |

| Yield | 70%[1] |

| Appearance | Yellow solid[1] |

| Melting Point | 203-207 °C |

| Mass Spectrometry (M+H)⁺ | m/z: 140.04[1] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

3-Amino-4-nitropyridine chemical properties and structure

An In-depth Technical Guide to 3-Amino-4-nitropyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data into structured tables, outlines experimental protocols, and provides visual diagrams to illustrate its structure and synthesis workflow. This compound is a substituted pyridine derivative with applications as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutically active compounds.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. The structure consists of a pyridine ring substituted with an amino group (-NH₂) at the 3-position and a nitro group (-NO₂) at the 4-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-nitropyridin-3-amine[1] |

| CAS Number | 13505-02-7[1] |

| Molecular Formula | C₅H₅N₃O₂[1] |

| SMILES | C1=CN=C(C=C1N)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2[1] |

| InChIKey | SXIUYRNIWXQXEA-UHFFFAOYSA-N |

Note: Some chemical suppliers and databases may use the isomeric name 4-Amino-3-nitropyridine (CAS 1681-37-4) which has the amino and nitro groups at the 4 and 3 positions, respectively. Careful verification of the specific isomer is crucial for experimental work.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Yellow powder/solid | [2] |

| Melting Point | 205 °C | [3] |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; less soluble in water.[4][5] | |

| pKa | Data not readily available | |

| LogP | 0.6 | [1] |

Synthesis and Experimental Protocols

This compound and its isomers are typically synthesized through the nitration of an aminopyridine precursor. The following is a representative experimental protocol for the synthesis of the related isomer, 4-Amino-3-nitropyridine, which illustrates the general methodology.

Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine[6]

Materials:

-

Pyridin-4-amine (5.0 g, 50.0 mmol)

-

Concentrated sulfuric acid (20 mL)

-

Fuming nitric acid (2.5 mL)

-

Ice

-

Ammonia solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve pyridin-4-amine (5.0 g) in concentrated sulfuric acid (20 mL) in a round-bottom flask, maintaining the temperature with an ice bath.

-

Slowly add fuming nitric acid (2.5 mL) dropwise to the solution, ensuring the reaction temperature remains between 0-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

-

Allow the mixture to warm to room temperature, then heat it to 90°C for 3 hours.

-

Cool the reaction mixture to room temperature and stir overnight.

-

Slowly pour the reaction mixture into ice water.

-

Neutralize the solution by adjusting the pH to 7 with ammonia.

-

Collect the resulting yellow precipitate by filtration.

-

Dry the precipitate under reduced pressure to yield 4-amino-3-nitropyridine.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Analysis: The identity and purity of the synthesized compound can be confirmed using various analytical techniques, including:

-

Mass Spectrometry: To confirm the molecular weight.[6]

-

FTIR and FT-Raman Spectroscopy: To identify characteristic functional groups.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[7]

Spectroscopic and Reactivity Profile

Spectroscopic Characterization: Detailed spectroscopic studies of 4-amino-3-nitropyridine have been performed.[7] Fourier Transform Infrared (FTIR) and FT-Raman spectra have been recorded and analyzed, with vibrational assignments supported by density functional theory (DFT) calculations.[7] ¹H and ¹³C NMR chemical shifts have also been calculated to aid in structural confirmation.[7]

Reactivity: this compound is a valuable intermediate in organic synthesis.[4][5] The amino group can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amino group, providing a pathway to diamino-pyridines. The pyridine ring itself can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing nitro group.

Safety and Handling

This compound is a chemical that requires careful handling. The following safety precautions should be observed.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Causes skin and serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

Wash skin thoroughly after handling.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

If swallowed, call a POISON CENTER or doctor.[2]

-

If on skin, wash with plenty of soap and water.[2]

-

If in eyes, rinse cautiously with water for several minutes.[2]

-

Store in a well-ventilated place and keep the container tightly closed.[2]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Visualizations

The following diagrams illustrate the chemical structure and a general synthesis workflow for a related isomer.

Caption: Chemical structure of this compound.

Caption: Synthesis workflow for 4-Amino-3-nitropyridine.

References

- 1. This compound | C5H5N3O2 | CID 586943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sdfine.com [sdfine.com]

- 3. 4-Amino-3-nitropyridine | 1681-37-4 | FA03573 | Biosynth [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. 4-Amino-3-Nitropyridine Supplier & Manufacturer in China | CAS 4264-16-8 | Properties, Uses, Safety Data [pipzine-chem.com]

- 6. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

Technical Guide: 3-Amino-4-nitropyridine (CAS: 13505-02-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitropyridine, with the CAS registry number 13505-02-7, is a distinct isomer of the aminonitropyridine family.[1][2][3][4] While its counterpart, 4-amino-3-nitropyridine, is more extensively documented, this compound serves as a valuable chemical intermediate and building block in various organic synthesis endeavors, particularly within medicinal chemistry and materials science.[5] The strategic placement of the amino and nitro groups on the pyridine ring imparts unique reactivity and potential for derivatization, making it a compound of interest for the synthesis of novel heterocyclic structures. This guide provides a consolidated overview of the available technical data for this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These properties are primarily computed and sourced from comprehensive chemical databases.

| Property | Value | Source |

| CAS Number | 13505-02-7 | [1][2][3][4] |

| Molecular Formula | C₅H₅N₃O₂ | [1][2][3] |

| Molecular Weight | 139.11 g/mol | [1][2] |

| IUPAC Name | 4-nitropyridin-3-amine | [1] |

| Boiling Point (Predicted) | 358.2 °C at 760 mmHg | [2] |

| LogP (Predicted) | 0.6 | [1] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bonds | 1 | [6] |

| Topological Polar Surface Area | 84.7 Ų | [1] |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound (CAS 13505-02-7) are not extensively reported in publicly available literature. Much of the available information pertains to its isomer, 4-amino-3-nitropyridine. However, a plausible synthetic route for 3-nitro-4-aminopyridine involves the reaction of 4-ethoxy-3-nitropyridine hydrochloride with ammonium acetate.

Experimental Protocol: Synthesis of 3-nitro-4-aminopyridine[7]

Materials:

-

4-ethoxy-3-nitropyridine hydrochloride

-

Ammonium acetate

-

Absolute ethanol

Procedure:

-

A 50 ml 3-neck round bottom flask is equipped with a condenser, thermometer, and mechanical stirrer.

-

The flask is charged with 3.0 g (14.66 mmol) of 4-ethoxy-3-nitropyridine hydrochloride, 6.1 g (79.9 mmol) of ammonium acetate, and 6.7 ml of absolute ethanol.[7]

-

The reaction mixture is heated to reflux and maintained for approximately 24 hours.[7]

-

After 24 hours, the mixture is cooled to approximately 4°C.[7]

-

The pH of the solution is adjusted to 8.0 using a suitable base.[7]

-

The precipitated solid is collected by filtration.[7]

-

The product is washed with chilled ethanol and dried under vacuum at 50°C.[7]

Outcome: This procedure affords 3-nitro-4-aminopyridine, with its identity verifiable by NMR comparison to an authentic sample.[7]

Applications in Drug Discovery and Development

As a functionalized pyridine derivative, this compound holds potential as a key intermediate in the synthesis of more complex, biologically active molecules.[5] The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the nitro group can be reduced to an amino group, opening up further avenues for derivatization.

While specific drug candidates originating directly from this compound are not prominently featured in the literature, the broader class of nitropyridines is recognized for its role in the development of compounds with a range of biological activities, including antimicrobial and anticancer properties.[8][9] The general workflow for utilizing such a scaffold in drug discovery is outlined below.

Caption: Workflow for Drug Discovery from a Pyridine Scaffold.

Spectral Data

Publicly available, detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and HPLC for this compound (CAS 13505-02-7) is limited. However, mass spectrometry data is available.

| Data Type | Details | Source |

| GC-MS | NIST Number: 142048, Molecular Weight: 139 | [1] |

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation |

This safety information is based on the GHS classifications provided by commercial suppliers and may not be exhaustive.[2]

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds in medicinal chemistry and material science. While detailed experimental and biological data for this specific isomer are not as abundant as for its 4-amino-3-nitro counterpart, its chemical structure suggests a versatile reactivity profile. Further research into the synthesis and biological evaluation of derivatives of this compound could unveil new therapeutic agents or functional materials. Researchers are advised to consult commercial supplier documentation for specific purity and analytical data.

References

- 1. This compound | C5H5N3O2 | CID 586943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 13505-02-7 | this compound - Synblock [synblock.com]

- 3. synchem.de [synchem.de]

- 4. 4-NITROPYRIDIN-3-AMINE | CAS 13505-02-7 [matrix-fine-chemicals.com]

- 5. 4-Amino-3-Nitropyridine Supplier & Manufacturer in China | CAS 4264-16-8 | Properties, Uses, Safety Data [pipzine-chem.com]

- 6. chemscene.com [chemscene.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Amino-4-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Amino-4-nitropyridine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document covers mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, offering both data and the experimental context for its acquisition.

Mass Spectrometry

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Ionization Method | Electron Ionization (EI) | |

| Major Fragments (m/z) | ||

| Most Abundant | 139 | [1] |

| Second Most Abundant | 66 | [1] |

| Third Most Abundant | 93 | [1] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of this compound is introduced into the ion source of the mass spectrometer, typically after separation by gas chromatography (GC-MS). Within the ion source, the sample is bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The high energy of this process can cause the molecular ion to fragment into smaller, characteristic ions. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.[2][3][4]

Infrared (IR) Spectroscopy

Due to a lack of available experimental data for this compound, this section outlines the expected characteristic absorption bands based on its functional groups. For comparison, the experimental data for the isomer, 4-Amino-3-nitropyridine, is provided.

Table 2: Expected and Comparative IR Absorption Bands (cm⁻¹)

| Functional Group | Expected Range (cm⁻¹) | 4-Amino-3-nitropyridine (Experimental) |

| N-H Stretch (Amino) | 3500-3300 | Not specified |

| C-H Stretch (Aromatic) | 3100-3000 | Not specified |

| N-O Stretch (Nitro, Asymmetric) | 1550-1500 | Not specified |

| N-O Stretch (Nitro, Symmetric) | 1350-1300 | Not specified |

| C=C and C=N Stretch (Aromatic Ring) | 1600-1450 | Not specified |

Note: The experimental IR spectrum for 4-Amino-3-nitropyridine is available but individual peak assignments are not detailed in the source material. The spectrum was obtained using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique.[5]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the KBr pellet method is a common technique. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet. This pellet is placed in the sample holder of an FTIR spectrometer. The instrument passes a beam of infrared light through the sample and a detector measures the amount of light that is transmitted at each wavelength. The resulting spectrum shows the wavelengths at which the sample absorbs infrared radiation, corresponding to the vibrational frequencies of its chemical bonds.[6] An alternative method for solid samples is Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a high-refractive-index crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.5 | Singlet |

| H-5 | ~7.5 | Doublet |

| H-6 | ~8.2 | Doublet |

| -NH₂ | Variable | Broad Singlet |

Disclaimer: This is a predicted spectrum and experimental values may vary.

Table 4: Experimental ¹H NMR Data for 4-Amino-3-nitropyridine

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 9.0 | Singlet |

| H-5 | Not specified | Doublet |

| H-6 | 8.2 | Doublet |

Source: Chegg.com. Note: Full assignment and coupling constants were not provided.[7]

Table 5: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~130 |

| C-4 | ~145 |

| C-5 | ~120 |

| C-6 | ~140 |

Disclaimer: This is a predicted spectrum based on computational models from sources like NMRDB.org and may differ from experimental results.[8]

Table 6: Experimental ¹³C NMR Data for 4-Amino-3-nitropyridine

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | 150 |

| C-3 | 124 |

| C-4 | 136 |

Source: Testbook.com. Note: Full assignment for all carbons was not provided.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A small quantity of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a thin glass tube and inserted into the NMR spectrometer. The sample is subjected to a strong, uniform magnetic field. Radiofrequency pulses are applied to the sample, which excite the ¹H or ¹³C nuclei. As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected by the instrument. The frequency of these signals (chemical shift) is dependent on the local electronic environment of each nucleus, providing information about the molecular structure. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C5H5N3O2 | CID 586943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 7. Solved H NMR of 4-amino-3-nitropyridine H NMR of 3,4- | Chegg.com [chegg.com]

- 8. Visualizer loader [nmrdb.org]

An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-Amino-4-nitropyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, reactivity profile, and stability characteristics to support research and development activities.

Physicochemical Properties

This compound is a solid, yellow crystalline powder. Due to the limited availability of specific experimental data for this compound, properties of its close isomer, 4-Amino-3-nitropyridine, are also included for comparative purposes.

| Property | This compound | 4-Amino-3-nitropyridine |

| Molecular Formula | C₅H₅N₃O₂ | C₅H₅N₃O₂ |

| Molecular Weight | 139.11 g/mol | 139.11 g/mol |

| Melting Point | Not explicitly available | 203-207 °C |

| Appearance | - | Yellow crystalline powder |

| Solubility | Not explicitly available | Insoluble in water |

| CAS Number | 13505-02-7 | 1681-37-4 |

Stability Profile

Thermal Stability of Related Compounds:

-

1-(4-amino-3,5-dinitropyridin-2-yl) guanidine: DSC analysis of this compound shows a significant exothermic decomposition peak, indicating the energetic nature of polysubstituted aminonitropyridines[1].

-

2-amino-5-nitropyridine pentaborate: Thermal analysis of this salt shows a multi-step degradation process, with the initial decomposition attributed to the loss of the aminonitropyridine moiety[2].

Storage and Handling:

Based on safety data sheets for related compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. It is important to prevent exposure to high temperatures and ignition sources.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring. This substitution pattern makes the molecule susceptible to a variety of chemical transformations.

Nucleophilic Aromatic Substitution

The nitro group strongly activates the pyridine ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. In this compound, the C2 and C6 positions are susceptible to nucleophilic attack. The amino group can also influence the regioselectivity of these reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This reaction is a common strategy to introduce a second amino group, leading to diaminopyridine derivatives which are valuable building blocks in medicinal chemistry. For instance, 4-amino-3-nitropyridine can be reduced to 3,4-diaminopyridine[3].

Reactions of the Amino Group

The amino group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.

Experimental Protocols

Protocol for Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum pan for DSC or a ceramic/platinum pan for TGA.

-

TGA Analysis:

-

Place the sample in the TGA instrument.

-

Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

-

Record the weight loss as a function of temperature.

-

-

DSC Analysis:

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample from ambient temperature to its decomposition temperature (as determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify melting points and decomposition exotherms.

-

Protocol for a Representative Nucleophilic Aromatic Substitution Reaction

Objective: To assess the reactivity of this compound with a common nucleophile.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1 mmol of this compound in a suitable solvent (e.g., DMF or DMSO).

-

Reagent Addition: Add 1.2 mmol of a nucleophile (e.g., sodium methoxide or piperidine) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

-

Characterization: Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method to assess the stability of this compound under various stress conditions.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

-

Stress Testing:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to various stress conditions: acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), and thermal (e.g., 80 °C).

-

Analyze the stressed samples at different time points using the developed HPLC method.

-

-

Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. A similar validated HPLC method has been developed for 3,4-diaminopyridine[4].

Visualizations

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic and physicochemical properties of 3-Amino-4-nitropyridine (CAS No: 13505-02-7). Due to the limited availability of direct experimental thermodynamic data for this specific isomer, this document outlines the established experimental and computational methodologies for determining these crucial parameters. For comparative purposes, available data for the closely related isomer, 4-Amino-3-nitropyridine, is also presented. The guide details standard analytical protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explores computational approaches for property prediction. Furthermore, it illustrates the potential role of this compound as a synthetic intermediate in the development of novel bioactive molecules.

Introduction and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino and a nitro group. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as versatile precursors for the synthesis of more complex molecules. The nitro group acts as a strong electron-withdrawing group and can be readily reduced to an amino group, while the amino group provides a site for various coupling reactions.[1] These characteristics make aminonitropyridines valuable building blocks in drug discovery.

A notable challenge in the study of this compound is the frequent confusion with its isomer, 4-Amino-3-nitropyridine (CAS: 1681-37-4), for which significantly more experimental data is available in the literature. This guide focuses specifically on this compound and provides the methodologies to characterize it.

Data Presentation: Physicochemical Properties

The following tables summarize the available computed physicochemical properties for this compound and the experimental properties of its isomer, 4-Amino-3-nitropyridine, for reference.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 13505-02-7 | PubChem[2] |

| Molecular Formula | C₅H₅N₃O₂ | PubChem[2] |

| Molecular Weight | 139.11 g/mol | PubChem[2] |

| IUPAC Name | 4-nitropyridin-3-amine | PubChem[2] |

| Topological Polar Surface Area | 84.7 Ų | PubChem[2] |

| XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

Table 2: Experimental Properties of Isomer 4-Amino-3-nitropyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1681-37-4 | ChemicalBook, Sigma-Aldrich[3][4] |

| Appearance | Yellow to dark yellow solid/powder | Thermo Scientific[5] |

| Melting Point | 203-207 °C | Sigma-Aldrich[4] |

| Solubility | Insoluble in water | ChemicalBook[6] |

Thermodynamic Properties

Table 3: Core Thermodynamic Properties of this compound

| Property | Value | Method of Determination |

|---|---|---|

| Standard Molar Enthalpy of Formation (ΔHf°) | Data not available | Recommended: Combustion Calorimetry or Computational (Sec. 3 & 4) |

| Standard Molar Gibbs Free Energy of Formation (ΔGf°) | Data not available | Recommended: Derived from ΔHf° and S° (Sec. 3 & 4) |

| Molar Heat Capacity (Cp) | Data not available | Recommended: Differential Scanning Calorimetry (DSC) (Sec. 3.1) |

| Melting Point (Tm) | Data not available | Recommended: Differential Scanning Calorimetry (DSC) (Sec. 3.1) |

| Decomposition Temperature (Td) | Data not available | Recommended: Thermogravimetric Analysis (TGA) (Sec. 3.2) |

Experimental Protocols for Thermodynamic Characterization

The following sections describe standard protocols for determining the key thermodynamic properties of solid organic compounds like this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[7] It is the primary method for determining melting point, enthalpy of fusion, and heat capacity.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. A typical program for an organic compound involves heating at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).[8]

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is ramped.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is essential for determining the thermal stability and decomposition profile of a compound, which is particularly important for energetic materials like nitroaromatics.

Methodology:

-

Sample Preparation: A small sample (typically 5-10 mg) is placed in an open, inert crucible (e.g., alumina or platinum).[12]

-

Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace. The analysis is typically run under a controlled atmosphere (e.g., inert nitrogen or reactive air) at a constant flow rate (e.g., 60 mL/min).[13]

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C). The instrument continuously records the sample's mass.

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.

-

Thermal Stability: The temperature at which significant mass loss begins indicates the limit of the compound's thermal stability.

-

Decomposition Profile: The number of steps in the TGA curve and the corresponding DTG peaks reveal the stages of decomposition.

-

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method for this purpose.[14]

Methodology:

-

Structure Optimization: The 3D molecular structure of this compound is first optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is often calculated using an isodesmic reaction scheme. This involves creating a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. This method minimizes errors in the calculation by leveraging known experimental enthalpies of formation for the other molecules in the reaction.[15]

-

Derivation of Other Properties: From the calculated frequencies and energies, other thermodynamic properties like heat capacity, entropy, and Gibbs free energy can be derived using statistical mechanics principles.[16]

Synthesis and Potential Applications

Aminonitropyridines are valuable intermediates in organic synthesis. For instance, the nitro group can be reduced to a second amino group, creating a diamine that can be used to form new heterocyclic rings. Alternatively, the existing amino group can be modified or used as a directing group. A plausible synthetic application involves using this compound as a precursor for creating substituted pyridine derivatives for use in drug discovery or as radiolabeled tracers for PET imaging.[1][17]

A representative synthetic pathway could involve the reduction of the nitro group followed by functionalization of one or both amino groups to build more complex molecular scaffolds.

Conclusion

While direct experimental thermodynamic data for this compound is currently lacking in the public domain, this guide provides a robust framework for its determination. The outlined experimental protocols for DSC and TGA, combined with powerful computational DFT methods, offer reliable pathways for characterizing its melting point, thermal stability, heat capacity, and enthalpies of formation and fusion. Such data is indispensable for ensuring the safe and efficient use of this versatile chemical intermediate in research and development, particularly within the pharmaceutical and materials science sectors. It is strongly recommended that any laboratory work on this compound begins with a thorough thermal analysis to establish its safety and stability profile.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C5H5N3O2 | CID 586943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Amino-3-nitropyridine 97 1681-37-4 [sigmaaldrich.com]

- 5. 4-Amino-3-nitropyridine, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 4-Amino-3-nitropyridine | 1681-37-4 [chemicalbook.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. s4science.at [s4science.at]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

- 12. epfl.ch [epfl.ch]

- 13. Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related Two-Dimensional Materials (GR2Ms) [mdpi.com]

- 14. Thermodynamic properties of three-ring aza-aromatics: 1. Experimental results for phenazine and acridine, and mutual validation of experiments and computational methods | NIST [nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available qualitative solubility information for this compound and outlines a general experimental protocol for quantitative solubility determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 139.11 g/mol | --INVALID-LINK-- |

| Appearance | Yellow to orange crystalline powder | --INVALID-LINK-- |

| Melting Point | 203-207 °C | --INVALID-LINK-- |

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Water | Insoluble/Limited Solubility | --INVALID-LINK--, --INVALID-LINK-- |

| Ethanol | Soluble | --INVALID-LINK-- |

| Dichloromethane | Soluble | --INVALID-LINK-- |

This qualitative data indicates a general trend of higher solubility in organic solvents compared to aqueous media, which is expected for a molecule with both polar (amino, nitro groups) and non-polar (pyridine ring) characteristics.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a standardized experimental protocol is required. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique for determining the solubility of solid compounds in liquid solvents.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.

-

Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to evaporate the solvent completely.

-

Mass Determination: Once the solvent has been fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance. The difference between the final and initial mass of the dish corresponds to the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can then be calculated in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide provides a framework for its systematic determination. The outlined experimental protocol, based on the isothermal shake-flask method and gravimetric analysis, offers a reliable approach for researchers and drug development professionals to generate the necessary data for their specific applications. Accurate solubility data is indispensable for the efficient design and development of processes involving this important pharmaceutical intermediate.

An In-Depth Technical Guide on the Historical and Early Research of 3-Amino-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and early research on 3-Amino-4-nitropyridine, a key heterocyclic compound. The document focuses on its initial synthesis, chemical characterization, and early investigations into its properties, drawing from foundational literature in organic chemistry.

Core Concepts and Early Synthesis

The initial synthesis of this compound is rooted in the broader exploration of pyridine chemistry in the early 20th century. Early methods for the preparation of aminonitropyridines were foundational for the development of more complex heterocyclic compounds.

One of the key early approaches to synthesizing related compounds, specifically the regioisomer 4-Amino-3-nitropyridine, involved the reduction of a nitropyridine derivative. A notable early work in this area was conducted by Bremer in 1934, which detailed the reduction of 4-amino-3-nitropyridine. While this work does not directly describe the synthesis of this compound, the methodologies employed were influential in the field of pyridine chemistry.

A common and historically significant method for the preparation of aminopyridines is the reduction of the corresponding nitropyridine. For instance, 3-aminopyridine can be synthesized by the reduction of 3-nitropyridine using reagents like zinc and hydrochloric acid. This foundational reaction highlights a general pathway that was available to early researchers for the synthesis of various aminopyridine isomers.

Modern synthetic procedures for the related isomer, 4-Amino-3-nitropyridine, include the nitration of 4-aminopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. Another method involves the reaction of 4-ethoxy-3-nitropyridine with ammonium acetate.[1] While these are contemporary methods, they are based on classical organic reactions that were being explored and refined during the early period of research into pyridine derivatives.

Experimental Protocols from Early Literature

Detailed experimental protocols from the early 20th century are often found in German chemical literature. The following represents a generalized workflow for the synthesis of an aminonitropyridine based on the methodologies of the era.

Generalized Early Synthetic Workflow

References

Methodological & Application

3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Amino-4-nitropyridine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of pharmaceutical compounds. Its unique electronic and structural features, arising from the presence of both an amino and a nitro group on the pyridine ring, facilitate a variety of chemical transformations, enabling the construction of complex heterocyclic systems with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising therapeutic agents, including kinase inhibitors and other targeted therapies.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The introduction of nitro and amino functionalities, as seen in this compound, further enhances its utility as a synthetic intermediate. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the amino group provides a handle for further derivatization, such as amide bond formation or cyclization reactions. This dual reactivity makes this compound an attractive starting material for the development of novel therapeutics targeting a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

Applications in Pharmaceutical Synthesis

This compound and its derivatives have been successfully employed as precursors for the synthesis of several classes of biologically active molecules. Key applications include the development of:

-

Janus Kinase (JAK) Inhibitors: These compounds are crucial in treating autoimmune diseases and myeloproliferative neoplasms by modulating the JAK-STAT signaling pathway.

-

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: Targeting GSK-3 is a promising strategy for the treatment of neurodegenerative diseases like Alzheimer's, as well as bipolar disorder and diabetes.

-

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: These agents have potential as anticancer therapies, particularly in combination with radiation or chemotherapy, by disrupting the DNA damage response in cancer cells.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 4-aminopyridine.

Materials:

-

4-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ammonia solution (NH₄OH)

-

Ice

-

Round bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Under ice-bath conditions, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) in a round bottom flask with stirring.

-

Maintain the reaction temperature between 0-10 °C and slowly add fuming nitric acid (2.5 mL) dropwise using a dropping funnel.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

-

Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 3 hours.

-

After cooling, continue stirring the mixture at room temperature overnight.

-

Slowly pour the reaction mixture into ice water.

-

Adjust the pH of the solution to 7 with ammonia solution, which will cause a precipitate to form.

-

Collect the precipitate by filtration and dry it under reduced pressure to yield this compound as a yellow solid.[1]

Expected Yield: Approximately 70%.[1]

Protocol 2: Synthesis of a JAK2 Inhibitor Intermediate from a Nitropyridine Precursor

This protocol outlines a general procedure for the synthesis of a Janus Kinase 2 (JAK2) inhibitor, illustrating the utility of nitropyridine derivatives. While not starting directly from this compound, it demonstrates the key transformations involved.

Materials:

-

2-Amino-5-methylpyridine (as a precursor to the nitropyridine)

-

Reagents for nitration, oxidation, and amidation (e.g., N,N'-dicyclohexylcarbodiimide - DCC)

-

Secondary amines

-

Aromatic amines

-

Appropriate solvents

Procedure:

-

Synthesize 2-chloro-5-methyl-3-nitropyridine from 2-amino-5-methylpyridine through a series of established reactions including diazotization, chlorination, and nitration.

-

Oxidize the methyl group of 2-chloro-5-methyl-3-nitropyridine to a carboxylic acid.

-

Perform a nucleophilic substitution of the chlorine atom with various secondary amines.

-

Couple the resulting carboxylic acids with aromatic amines in the presence of a coupling agent like DCC to afford the target JAK2 inhibitors.

Quantitative Data for JAK2 Inhibitors:

| Compound ID | Target | IC50 (µM) | Reference |

| Derivative 1 | JAK2 | 8.5 | [2] |

| Derivative 2 | JAK2 | 12.2 | [2] |

Protocol 3: Synthesis of a DNA-PK Inhibitor (AZD7648) Precursor

This protocol describes the initial steps in the synthesis of the highly selective DNA-dependent protein kinase inhibitor, AZD7648, starting from a commercially available aminonitropyridine derivative.

Materials:

-

2-Amino-4-methyl-5-nitropyridine

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydroxylamine

-

Palladium on carbon (Pd/C)

-

Ammonium formate

-

Appropriate solvents

Procedure:

-

React 2-amino-4-methyl-5-nitropyridine with DMF-DMA.

-

Treat the resulting intermediate with hydroxylamine to form a hydroxyimine derivative.

-

Cyclize the hydroxyimine derivative to form a triazolo[1,5-a]pyridine intermediate.

-

Reduce the nitro group to an amino group using a reducing agent such as ammonium formate and Pd/C. This amine is a key intermediate for the subsequent coupling reaction to form AZD7648.

Quantitative Data for AZD7648 Synthesis:

| Step | Product | Yield (%) | Reference |

| Buchwald–Hartwig coupling | AZD7648 | 60 |

Signaling Pathway Diagrams

The pharmaceutical compounds derived from this compound exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate these pathways and the points of intervention by the synthesized inhibitors.

Caption: JAK-STAT Signaling Pathway Inhibition.

Caption: Wnt/β-catenin Signaling and GSK-3 Inhibition.

Caption: DNA Damage Response and DNA-PK Inhibition.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of pharmaceutically relevant compounds. Its inherent reactivity allows for the efficient construction of diverse molecular architectures that can be tailored to interact with specific biological targets. The protocols and data presented herein underscore the significance of this compound in the ongoing quest for novel and effective therapies for a multitude of human diseases. Researchers in the field of drug discovery are encouraged to explore the full potential of this remarkable scaffold.

References

Application Notes and Protocols for the Functionalization of 3-Amino-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for the chemical modification of 3-Amino-4-nitropyridine. This compound serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The following sections detail key functionalization reactions, including the reduction of the nitro group, nucleophilic aromatic substitution, and derivatization of the amino group.

I. Reduction of the Nitro Group

The reduction of the nitro group on the this compound scaffold is a fundamental transformation that yields 3,4-diaminopyridine, a key intermediate for the synthesis of various fused heterocyclic systems.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of this compound to 3,4-diaminopyridine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Round-bottom flask

-

Hydrogenation balloon or autoclave

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon) and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine.

Quantitative Data Summary:

| Reactant | Catalyst | Solvent | Temperature | Time | Product | Yield |

| 3-fluoro-4-nitropyridine N-oxide | 10% Pd/C | MeOH | 25 °C | 10 min | 3-fluoro-4-aminopyridine | Quantitative |

Note: The above data is for a related compound, 3-fluoro-4-nitropyridine N-oxide, as a direct example for this compound was not available in the search results. The conditions are expected to be similar.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of this compound.

II. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in this compound activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Experimental Protocol: Substitution of a Halogen

This protocol describes a general procedure for the substitution of a halogen atom (e.g., chlorine or bromine) on a nitropyridine ring with an amine.

Materials:

-

Halogenated this compound derivative (e.g., 2-chloro-3-amino-4-nitropyridine)

-

Amine nucleophile

-

Solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine)

-

Round-bottom flask

-

Stirring apparatus

-

Cooling bath

Procedure:

-

Dissolve the halogenated this compound derivative in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution to the desired temperature (e.g., -10°C) using a cooling bath.

-

In a separate flask, dissolve the amine nucleophile and a base like triethylamine in the same solvent.

-

Slowly add the amine/base solution to the cooled solution of the nitropyridine derivative.

-

Stir the reaction mixture at the specified temperature for the required duration.

-

Allow the reaction to warm to room temperature and continue stirring until completion, monitoring by TLC.

-

Upon completion, perform an aqueous work-up to remove the base and any salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method, such as column chromatography or recrystallization.

Quantitative Data Summary:

| Reactant | Nucleophile | Base | Solvent | Temperature | Time | Product | Yield |

| 4-chloro-2-amino-3-nitropyridine (5.0 g) | Cyclopropane carbonyl chloride (15 g) | Triethylamine (4 ml) | Dichloromethane | -10°C to 25-30°C | 5-6 hours | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | 50% |

Logical Relationship: Factors Influencing SNAr Reactions

Caption: Key factors influencing the rate of nucleophilic aromatic substitution.

III. Functionalization via N-Oxide Formation and Subsequent Reactions

The formation of a pyridine N-oxide can alter the electronic properties of the ring, facilitating certain substitution reactions, such as radiofluorination.

Experimental Protocol: Radiofluorination via N-Oxide

This protocol is adapted for the synthesis of a fluorine-containing aminopyridine, which is relevant for applications in PET imaging.[1]

Materials:

-

3-bromo-4-nitropyridine N-oxide

-

[¹⁸F]Tetrabutylammonium fluoride ([¹⁸F]TBAF)

-

Dimethyl sulfoxide (DMSO)

-

Reaction vial

Procedure:

-

Prepare a solution of [¹⁸F]TBAF.

-

In a reaction vial, dissolve 3-bromo-4-nitropyridine N-oxide in DMSO.

-

Add the [¹⁸F]TBAF solution to the vial.

-

Allow the reaction to proceed at room temperature for a short duration (e.g., 5 minutes).

-

The resulting [¹⁸F]3-fluoro-4-nitropyridine N-oxide can then be isolated and subsequently reduced (e.g., via catalytic hydrogenation as described in Section I) to the corresponding aminopyridine.

Quantitative Data Summary:

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |

| 3-bromo-4-nitropyridine N-oxide | TBAF | DMSO | 25 °C | 5 min | 3-fluoro-4-nitropyridine N-oxide | 37% |

| 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF | - | - | - | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | 10.4% (radiochemical) |

Signaling Pathway Context: Potential Application in Neuroimaging

Derivatives of aminopyridines are being investigated for imaging demyelination in neurological disorders like multiple sclerosis.[1] The functionalized aminopyridines can act as ligands for targets such as potassium channels in the central nervous system.

Caption: Conceptual pathway from scaffold to potential application in PET imaging.

References

Applications of 3-Amino-4-nitropyridine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitropyridine is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of bioactive molecules. Its bifunctional nature, possessing both an amino and a nitro group on a pyridine scaffold, allows for versatile chemical transformations. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution, while the amino group provides a handle for further derivatization. A crucial transformation of this compound is its reduction to 3,4-diaminopyridine, a precursor to a wide range of therapeutic agents, including kinase inhibitors and ion channel modulators.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of medicinal agents: the neuromuscular therapeutic Amifampridine and a scaffold for potent kinase inhibitors.

Application Note 1: Synthesis of Amifampridine (3,4-Diaminopyridine)

Application: this compound is the direct precursor to 3,4-diaminopyridine, which is the active pharmaceutical ingredient (API) known as Amifampridine. Amifampridine is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.[1][2][3]

Mechanism of Action: In LEMS, autoantibodies target voltage-gated calcium channels on the presynaptic nerve terminal, leading to reduced acetylcholine release and subsequent muscle weakness.[4] Amifampridine blocks presynaptic voltage-gated potassium channels, which prolongs the depolarization of the nerve terminal. This extended depolarization increases the influx of calcium ions, thereby enhancing the exocytosis of acetylcholine-containing vesicles and improving neuromuscular transmission.[5][6][7]

Experimental Protocol: Synthesis of 3,4-Diaminopyridine from this compound

This protocol details the catalytic hydrogenation of this compound to yield 3,4-diaminopyridine.[8]

Materials:

-

This compound (referred to as 4-Amino-3-nitropyridine in some literature)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (e.g., 50 g, 395 mmol) in a mixture of methanol (500 ml) and THF (500 ml).

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 5 g) to the solution.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (1 atm) and cool the reaction mixture to 10°C.

-

Reaction Monitoring: Stir the reaction mixture vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Work-up: Once the reaction is complete (indicated by the consumption of 3 equivalents of hydrogen), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The resulting 3,4-diaminopyridine can be further purified by recrystallization from a suitable solvent system if required. A yield of approximately 97% can be expected.

Logical Workflow for the Synthesis of Amifampridine

Caption: Synthesis of Amifampridine from this compound.

Signaling Pathway of Amifampridine in Lambert-Eaton Myasthenic Syndrome

Caption: Mechanism of Amifampridine at the neuromuscular junction.

Application Note 2: Synthesis of Pyridopyrimidine Scaffolds for Kinase Inhibitors

Application: The reduction product of this compound, 3,4-diaminopyridine, is a critical precursor for the synthesis of fused heterocyclic systems, particularly pyridopyrimidines. Pyridopyrimidine scaffolds are privileged structures in medicinal chemistry and have been extensively explored as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[9][10]

Targeted Kinases and Therapeutic Potential:

-

Epidermal Growth Factor Receptor (EGFR): Pyridopyrimidine derivatives have shown significant inhibitory activity against EGFR, a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[1][11] Inhibitors targeting EGFR are used in the treatment of non-small cell lung cancer and other solid tumors.[12]

-

PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in cell survival, proliferation, and apoptosis. Overexpression of PIM kinases is associated with various hematological malignancies and solid tumors. Pyridopyrimidine-based compounds have been identified as potent PIM-1 kinase inhibitors.[13]

Experimental Protocol: General Synthesis of a Pyridopyrimidine Scaffold from 3,4-Diaminopyridine

This protocol provides a general method for the cyclization of 3,4-diaminopyridine with a suitable carbonyl compound to form the pyridopyrimidine core. The specific choice of the carbonyl component and subsequent modifications will determine the final kinase inhibitor.

Materials:

-

3,4-Diaminopyridine

-

A suitable dicarbonyl compound or its equivalent (e.g., β-ketoester, malonic acid derivative)

-

Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like Dowtherm A)

-

Acid or base catalyst (if required)

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminopyridine in a suitable solvent.

-

Reagent Addition: Add the dicarbonyl compound (or its equivalent) to the solution. The stoichiometry may need to be optimized depending on the specific reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight. The reaction may be performed under acidic or basic conditions, or thermally without a catalyst, depending on the reactivity of the starting materials.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Isolation and Purification: The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyridopyrimidine derivative.

Logical Workflow for Pyridopyrimidine Synthesis

Caption: General synthesis of kinase inhibitors from 3,4-diaminopyridine.

Quantitative Data: Kinase Inhibitory Activity of Pyridopyrimidine Derivatives

The following table summarizes the inhibitory activities of representative pyridopyrimidine-based kinase inhibitors. It is important to note that while the synthesis of these specific compounds may not be directly reported from this compound in the cited literature, their core structure is readily accessible from 3,4-diaminopyridine.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrido[4,3-d]pyrimidine | PIM-1 | 123 | [4] |

| Pyrido[2,3-d]pyrimidine | EGFR | 450 | [10] |

| Pyrido[2,3-d]pyrimidine | FGFR | 130 | [10] |

| Pyrido[2,3-d]pyrimidine | PDGFr | 1110 | [10] |

| Pyrido[2,3-d]pyrimidine | c-src | 220 | [10] |

| Fused Pyridopyrimidine | EGFR | 54 | [14] |

| Fused Pyridopyrimidine | PIM-1 | 1180 | [13] |

Signaling Pathway of an EGFR Inhibitor

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a versatile and valuable starting material in medicinal chemistry. Its straightforward conversion to 3,4-diaminopyridine opens up synthetic routes to a variety of clinically relevant molecules. The application notes provided herein demonstrate its utility in the synthesis of Amifampridine, a treatment for a rare neuromuscular disorder, and as a foundational scaffold for the development of potent kinase inhibitors for oncology. The detailed protocols and associated data are intended to facilitate further research and drug development efforts utilizing this important chemical intermediate.

References

- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 2. ijsdr.org [ijsdr.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Amifampridine phosphate? [synapse.patsnap.com]

- 6. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amifampridine - Wikipedia [en.wikipedia.org]

- 8. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Bioactive Heterocyclic Compounds from 3-Amino-4-nitropyridine: A Detailed Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds utilizing 3-Amino-4-nitropyridine as a key starting material. The methodologies outlined herein are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering clear and reproducible procedures for the preparation of imidazopyridines and triazolopyridines, classes of compounds with significant therapeutic potential.

Introduction

This compound is a versatile precursor in the synthesis of fused heterocyclic systems. Its vicinal amino and nitro functionalities provide reactive sites for a variety of chemical transformations, most notably the reduction of the nitro group to a second amino group, yielding 3,4-diaminopyridine. This diamine is a crucial intermediate for the construction of fused imidazole and triazole rings, leading to the formation of imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines, respectively. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling them to interact with a wide range of biological targets.

Synthetic Pathways Overview

The primary synthetic strategy involves a two-step process starting from this compound:

-

Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group to form 3,4-diaminopyridine.

-

Cyclization to form Heterocyclic Rings: The resulting 3,4-diaminopyridine undergoes cyclocondensation reactions with appropriate one-carbon synthons to yield the desired fused heterocyclic systems.

Application Notes and Protocols for the Characterization of 3-Amino-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3-Amino-4-nitropyridine, a key intermediate in pharmaceutical synthesis. The following methods are outlined to ensure identity, purity, and stability assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative assay determination. A reversed-phase method is typically employed to separate the target compound from potential impurities and degradation products.

Experimental Protocol:

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions: A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Setting |

| Column | C18 bonded phase, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water |

| Gradient | Isocratic: 20% Acetonitrile, 80% 0.1% TFA in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Data Presentation:

| Analyte | Retention Time (min) |

| This compound | ~ 4.5 |